molecular formula C28H28O4P+ B12671204 (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium

(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium

Cat. No.: B12671204
M. Wt: 459.5 g/mol
InChI Key: SJLPEHALYVDDOV-UHFFFAOYSA-N
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Description

(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is an organophosphorus compound characterized by the presence of three phenoxy groups attached to a central phosphorus atom. Organophosphorus compounds are widely studied due to their diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium typically involves the reaction of phosphorus trichloride with the corresponding phenol derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

PCl3+3ArOHP(ArO)3+3HClPCl_3 + 3 \text{ArOH} \rightarrow \text{P(ArO)}_3 + 3 HCl PCl3​+3ArOH→P(ArO)3​+3HCl

where ArOH represents the phenol derivatives.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphines.

    Substitution: The phenoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphonium salts.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.

Biology

In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition.

Medicine

In medicine, these compounds are explored for their potential as therapeutic agents, including anticancer and antiviral properties.

Industry

Industrially, this compound can be used as a flame retardant, plasticizer, or stabilizer in polymer production.

Mechanism of Action

The mechanism of action of (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium involves its interaction with molecular targets such as enzymes or receptors. The phenoxy groups can enhance the compound’s binding affinity and specificity. The phosphorus atom can participate in nucleophilic or electrophilic reactions, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in catalysis.

    Tris(2,4-di-tert-butylphenyl)phosphite: Known for its antioxidant properties.

    Tris(4-methylphenyl)phosphine: Similar in structure but with different substituents.

Uniqueness

(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is unique due to its specific combination of phenoxy groups, which can impart distinct chemical and physical properties compared to other organophosphorus compounds.

Properties

Molecular Formula

C28H28O4P+

Molecular Weight

459.5 g/mol

IUPAC Name

(4-methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium

InChI

InChI=1S/C28H28O4P/c1-22(2)24-11-10-16-28(21-24)32-33(29-25-12-6-4-7-13-25,30-26-14-8-5-9-15-26)31-27-19-17-23(3)18-20-27/h4-22H,1-3H3/q+1

InChI Key

SJLPEHALYVDDOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)O[P+](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC(=C4)C(C)C

Origin of Product

United States

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